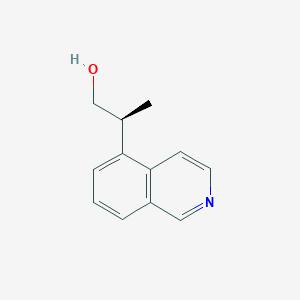
(2S)-2-Isoquinolin-5-ylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Isoquinolin-5-ylpropan-1-ol is a chemical compound that belongs to the isoquinoline family. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol involves the inhibition of various enzymes and proteins in the body. It inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and proliferation. Additionally, ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol are diverse and specific to its application. In cancer cells, it induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In Alzheimer's disease, it inhibits the formation of amyloid-beta plaques by inhibiting beta-secretase activity. In cardiovascular diseases, it inhibits the proliferation of smooth muscle cells by inhibiting PKC activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol in lab experiments include its specificity to its (S)-enantiomer, its diverse biochemical and physiological effects, and its potential therapeutic applications in various fields of medicine. However, the limitations of using ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol in lab experiments include its limited solubility in water, its potential toxicity at higher concentrations, and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
The future directions for ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol research include the development of more efficient and cost-effective synthesis methods, the determination of its safety and efficacy in humans, and the identification of its potential therapeutic applications in other fields of medicine. Additionally, further studies are needed to determine the optimal dosage and administration of ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol in various diseases and conditions.
Métodos De Síntesis
The synthesis of ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol involves the reaction between isoquinoline and 2-bromo-1-phenylpropane in the presence of a base such as potassium carbonate. The reaction yields a racemic mixture of (±)-2-Isoquinolin-5-ylpropan-1-ol, which can be separated into its enantiomers using chiral chromatography. The separation of enantiomers is essential as the biological activity of ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol is specific to its (S)-enantiomer.
Aplicaciones Científicas De Investigación
((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol has shown promising results in various scientific research applications. It has been studied for its anticancer properties, where it induces apoptosis (programmed cell death) in cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, where it inhibits the formation of amyloid-beta plaques in the brain. Additionally, ((2S)-2-Isoquinolin-5-ylpropan-1-ol)-2-Isoquinolin-5-ylpropan-1-ol has been studied for its effects on cardiovascular diseases, where it has been shown to inhibit the proliferation of smooth muscle cells in blood vessels.
Propiedades
IUPAC Name |
(2S)-2-isoquinolin-5-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)11-4-2-3-10-7-13-6-5-12(10)11/h2-7,9,14H,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAPOWLFSAASMP-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Isoquinolin-5-ylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2751778.png)
![3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![9-Methyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2751784.png)
![Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2751785.png)
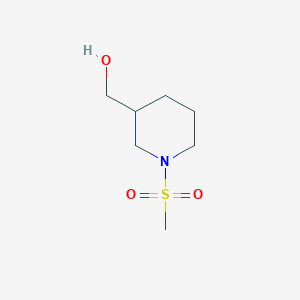
![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2751787.png)
![N-[(3-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2751788.png)
![3-(2-(azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2751789.png)
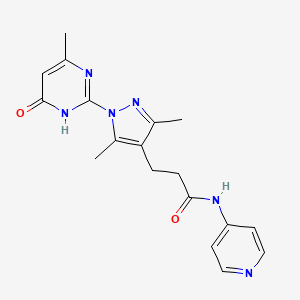
![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2751791.png)
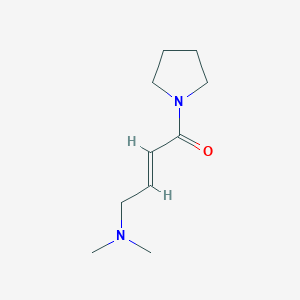
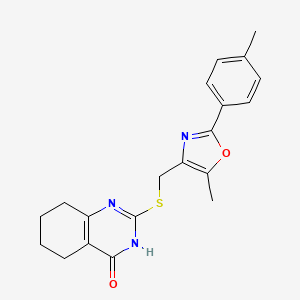
![(Z)-4-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2751796.png)
![6-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2751800.png)